Cas no 1805228-91-4 (2-Chloromethyl-5-cyano-4-methoxybenzoic acid)

2-Chloromethyl-5-cyano-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloromethyl-5-cyano-4-methoxybenzoic acid
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- インチ: 1S/C10H8ClNO3/c1-15-9-3-6(4-11)8(10(13)14)2-7(9)5-12/h2-3H,4H2,1H3,(H,13,14)
- InChIKey: UMRONIAWVQOHJZ-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(C#N)=CC=1C(=O)O)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 70.3
- XLogP3: 1.5
2-Chloromethyl-5-cyano-4-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011856-250mg |
2-Chloromethyl-5-cyano-4-methoxybenzoic acid |
1805228-91-4 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013011856-500mg |
2-Chloromethyl-5-cyano-4-methoxybenzoic acid |
1805228-91-4 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
Alichem | A013011856-1g |
2-Chloromethyl-5-cyano-4-methoxybenzoic acid |
1805228-91-4 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
2-Chloromethyl-5-cyano-4-methoxybenzoic acid 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-Chloromethyl-5-cyano-4-methoxybenzoic acidに関する追加情報
2-Chloromethyl-5-cyano-4-methoxybenzoic Acid
2-Chloromethyl-5-cyano-4-methoxybenzoic acid (CAS No: 1805228-91-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone with substituents at positions 2, 4, and 5. The presence of a chloromethyl group (-CH₂Cl) at position 2, a cyano group (-CN) at position 5, and a methoxy group (-OCH₃) at position 4 imparts distinct chemical properties and reactivity to the molecule.
The synthesis of 2-chloromethyl-5-cyano-4-methoxybenzoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such compounds, reducing environmental impact while maintaining product quality. Researchers have explored various strategies, including nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions, to construct the desired structure.
One of the most promising applications of 2-chloromethyl-5-cyano-4-methoxybenzoic acid lies in its potential as a building block for drug development. The compound's structural features make it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For instance, the cyano group can act as a nitrile pharmacophore, potentially interacting with biological targets such as enzymes or receptors. Similarly, the methoxy group can influence the compound's solubility and bioavailability, while the chloromethyl group introduces additional functional diversity.
Recent studies have highlighted the role of 2-chloromethyl-5-cyano-4-methoxybenzoic acid in medicinal chemistry research. For example, researchers have investigated its ability to modulate cellular signaling pathways associated with inflammation and oxidative stress. In one notable study published in *Journal of Medicinal Chemistry*, the compound demonstrated potent anti-inflammatory activity in vitro, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological applications, 2-chloromethyl-5-cyano-4-methoxybenzoic acid has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group contributes electron-withdrawing effects, which can enhance the molecule's conjugation and improve charge transport properties.
From a structural perspective, 2-chloromethyl-5-cyano-4-methoxybenzoic acid exhibits interesting stereochemical properties due to the spatial arrangement of its substituents. The benzoic acid moiety provides a rigid framework that can influence molecular interactions in biological systems or material assemblies. Computational studies using molecular docking have revealed potential binding modes of this compound with various proteins, offering insights into its mechanism of action.
The environmental fate and toxicity of 2-chloromethyl-5-cyano-4-methoxybenzoic acid are also areas of active research. As concerns about chemical pollution grow, understanding how such compounds degrade in natural environments becomes increasingly important. Recent research has focused on biodegradation pathways under aerobic and anaerobic conditions, as well as their potential ecotoxicological effects on aquatic organisms.
In conclusion, 2-chloromethyl-5-cyano-4-methoxybenzoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a valuable synthetic intermediate and a bioactive agent with therapeutic potential. Ongoing research continues to uncover new insights into its properties and applications, underscoring its importance in modern chemical science.
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